2-acetamido-N-(4-chlorophenyl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-acetamido-N-(4-chlorophenyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c1-8(17)15-13-11(6-7-19-13)12(18)16-10-4-2-9(14)3-5-10/h2-7H,1H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSGWTAEYWIIGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CS1)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-(4-chlorophenyl)thiophene-3-carboxamide typically involves the reaction of 2-aminothiophene-3-carboxylic acid with 4-chloroaniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
2-acetamido-N-(4-chlorophenyl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that thiophene derivatives, including 2-acetamido-N-(4-chlorophenyl)thiophene-3-carboxamide, exhibit promising anticancer properties. Several studies have focused on their cytotoxic effects against various cancer cell lines:
- Cytotoxicity Studies : In vitro assays have shown that this compound can significantly inhibit the growth of cancer cells, such as HepG2 (liver cancer) and MCF-7 (breast cancer) cells. For instance, compounds derived from similar structures demonstrated cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and the inhibition of critical survival pathways in cancer cells. The presence of the chlorophenyl group enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets .
Acetylcholinesterase Inhibition
Another significant application of 2-acetamido-N-(4-chlorophenyl)thiophene-3-carboxamide is its potential as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease:
- Enzyme Inhibition Studies : The compound has shown a remarkable ability to inhibit acetylcholinesterase activity, surpassing that of established drugs like donepezil. This suggests its potential role in increasing acetylcholine levels in the brain, thereby improving cognitive function .
- Binding Affinity : Molecular docking studies indicate that this compound has a high binding affinity for the active site of acetylcholinesterase, which may enhance its efficacy as a therapeutic agent against Alzheimer's disease .
Antibiotic Potential
The structural characteristics of 2-acetamido-N-(4-chlorophenyl)thiophene-3-carboxamide also position it as a candidate for antibiotic development:
- Inhibition of Bacterial Enzymes : Similar thiophene derivatives have been reported to inhibit enzymes critical for bacterial survival, suggesting that this compound could be explored further for its antibacterial properties .
Synthesis and Structural Modifications
The synthesis of 2-acetamido-N-(4-chlorophenyl)thiophene-3-carboxamide typically involves multi-step organic reactions:
- Synthesis Methods : Common methods include the reaction of thiophene derivatives with chloroacetamide reagents under controlled conditions to yield the desired compound .
- Structural Variations : Researchers are actively exploring structural modifications to enhance biological activity and selectivity against specific targets. Variations in substituents on the thiophene ring can significantly influence the pharmacological profile of these compounds .
Case Studies and Research Findings
Several case studies highlight the effectiveness and versatility of 2-acetamido-N-(4-chlorophenyl)thiophene-3-carboxamide:
Mechanism of Action
The mechanism of action of 2-acetamido-N-(4-chlorophenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Biological Activity
2-Acetamido-N-(4-chlorophenyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, synthesizing findings from diverse research studies, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique thiophene ring structure, which is known for its biological activity. The presence of the 4-chlorophenyl group enhances its pharmacological properties. The molecular formula is C_{11}H_{10}ClN_{2}O_{2}S, indicating the presence of functional groups that are crucial for its biological interactions.
The biological activity of 2-acetamido-N-(4-chlorophenyl)thiophene-3-carboxamide is primarily attributed to its ability to interact with specific molecular targets within cells. Research suggests that it may inhibit key enzymes or receptors involved in disease processes:
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases and proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells .
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties, making it a candidate for further development against resistant strains of bacteria .
Biological Activity Studies
Several studies have evaluated the biological activity of 2-acetamido-N-(4-chlorophenyl)thiophene-3-carboxamide through various assays:
Anticancer Activity
A notable study investigated the cytotoxic effects of this compound on different cancer cell lines, including ovarian and breast carcinoma. The results indicated:
- In vitro Efficacy : The compound demonstrated potent cytotoxicity against HepG2 liver cancer cells with an IC_{50} value significantly lower than many existing chemotherapeutics .
- Synergistic Effects : When combined with sorafenib, a well-known anticancer drug, the compound showed enhanced chemosensitizing activity, indicating potential for combination therapy .
Antimicrobial Activity
The antimicrobial efficacy of 2-acetamido-N-(4-chlorophenyl)thiophene-3-carboxamide was assessed against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 5 to 20 µg/mL against several Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum activity .
- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Case Study 1: Anticancer Efficacy
In a study conducted on human breast cancer cell lines, treatment with varying concentrations of 2-acetamido-N-(4-chlorophenyl)thiophene-3-carboxamide resulted in a dose-dependent reduction in cell viability. The most effective concentration was found to be 25 µM, leading to a reduction in viability by approximately 60% compared to untreated controls.
Case Study 2: Antimicrobial Resistance
A recent investigation into the antimicrobial properties revealed that the compound effectively inhibited the growth of multi-drug resistant strains of Staphylococcus aureus. This study highlighted the potential use of this compound as an alternative treatment option in cases where conventional antibiotics fail.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 2-acetamido-N-(4-chlorophenyl)thiophene-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling acetamide derivatives with chlorophenyl-thiophene precursors. Key steps include amide bond formation and cyclization. Optimization involves controlling temperature (e.g., reflux at 110°C), solvent selection (e.g., dichloromethane or DMF), and catalysts (e.g., triethylamine). Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs recrystallization (methanol/ethanol) or HPLC .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves substituent positions and stereochemistry, while infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretches). Mass spectrometry (HRMS) confirms molecular weight, and X-ray crystallography provides absolute stereochemical configuration .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Standard assays include:
- Antimicrobial : Broth microdilution to determine MIC against bacterial/fungal strains.
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases.
Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls are critical .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Discrepancies often arise from structural analogs or assay conditions. Strategies include:
- Structural Validation : Re-analyze compound purity via HPLC and confirm stereochemistry with X-ray crystallography.
- Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration).
- SAR Analysis : Compare activity trends across analogs to identify critical functional groups (e.g., chloro-substituent effects) .
Q. What computational strategies predict target interactions for this compound?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger) models binding to proteins (e.g., kinases), while molecular dynamics simulations assess stability. Pharmacophore modeling identifies essential interaction sites (e.g., hydrogen bonds with the acetamido group). Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) .
Q. How can green chemistry principles be integrated into synthesis?
- Methodological Answer : Replace traditional solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether). Use continuous flow reactors to enhance efficiency and reduce waste. Catalytic methods (e.g., enzymatic catalysis for amide bond formation) minimize byproducts .
Q. What strategies mitigate batch-to-batch variability in physicochemical properties?
- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line NMR). Optimize crystallization conditions (e.g., cooling rate, antisolvent addition) to control polymorphism. Statistical tools (e.g., Design of Experiments) identify critical process parameters .
Q. How to design structure-activity relationship (SAR) studies for analogs?
- Methodological Answer : Systematically modify substituents (e.g., replacing 4-chlorophenyl with fluorophenyl) and evaluate changes in bioactivity. Use multivariate analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with activity. High-throughput screening accelerates SAR profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
